2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride

Description

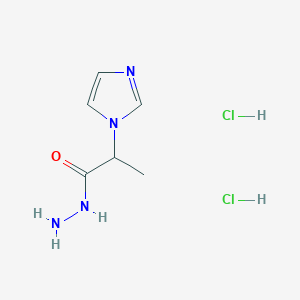

2-(1H-Imidazol-1-yl)propanohydrazide dihydrochloride is a synthetic compound featuring a propane backbone substituted with a hydrazide group (-CONHNH₂) and a 1H-imidazol-1-yl moiety. The dihydrochloride salt form enhances its water solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-imidazol-1-ylpropanehydrazide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c1-5(6(11)9-7)10-3-2-8-4-10;;/h2-5H,7H2,1H3,(H,9,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEOEGMRODDMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1C=CN=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride typically involves the reaction of 1H-imidazole with propanohydrazide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and concentration of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that imidazole derivatives, including 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound was evaluated for its Minimum Inhibitory Concentration (MIC), showing promising results comparable to established antibiotics .

Anti-Candida Activity

The compound has also been investigated for its antifungal properties. In vitro studies indicated that it possesses notable activity against Candida albicans, with specific derivatives exhibiting MIC values significantly lower than those of traditional antifungal agents like fluconazole . The structure-activity relationship (SAR) studies revealed that modifications to the imidazole ring can enhance antifungal efficacy, making it a candidate for further development in treating fungal infections.

Corrosion Inhibition

Corrosion Inhibition Studies

In materials science, this compound has been studied as a corrosion inhibitor for mild steel in acidic environments. Experimental results showed that the compound effectively reduced corrosion rates in hydrochloric acid solutions. Electrochemical impedance spectroscopy and potentiodynamic polarization tests confirmed its mixed-type inhibition mechanism, where adsorption on the metal surface plays a crucial role . The effectiveness of the compound increased with higher concentrations, adhering to the Langmuir adsorption isotherm.

Synthesis of New Compounds

Building Block for Novel Drugs

The imidazole moiety is a versatile scaffold in drug design. This compound serves as a building block for synthesizing new derivatives with enhanced biological activities. Research has shown that combining this compound with various aromatic groups leads to the formation of new agents with improved pharmacological profiles .

Case Study: Antimicrobial Efficacy

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 10 | |

| This compound | S. aureus | 15 | |

| Modified Derivative | Candida albicans | 0.1876 |

Case Study: Corrosion Inhibition Performance

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The propanohydrazide moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazide-Containing Imidazole Derivatives

2-(1H-Imidazol-1-yl)acetohydrazide (A2)

- Structure : Shorter carbon chain (acetate backbone) compared to the propane chain in the target compound.

- Synthesis : Synthesized by refluxing ethyl 2-(1H-imidazol-1-yl)acetate with hydrazine hydrate .

- Biological Activity: Demonstrated antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Proteus spp., and Streptococcus pyogenes (MIC values comparable to ciprofloxacin and tetracycline) .

Methyl 2-Amino-3-(1H-Imidazol-1-yl)propanoate Dihydrochloride

- Structure : Propane backbone with an ester group (-COOCH₃) instead of a hydrazide.

- Properties : Molecular weight 223.18 (calculated for free base); dihydrochloride form increases solubility .

- Application : Used as an intermediate in pharmaceutical synthesis, highlighting the versatility of imidazole-propane derivatives .

Benzimidazole-Imidazole Hybrids

2-((1H-Imidazol-1-yl)methyl)-5-Fluoro-1H-Benzimidazoles

- Structure : Imidazole linked via a methyl group to a benzimidazole core.

- Synthesis: Condensation of 1,2-phenylene diamine derivatives with 1-(cyanomethyl)imidazole .

- Activity : Antitubercular (MIC: 1.6 µg/mL against Mycobacterium tuberculosis H37Rv) and antifungal activity against Candida species .

- Comparison : The hydrazide group in the target compound may offer distinct hydrogen-bonding interactions, influencing target specificity.

Other Dihydrochloride Salts with Imidazole Moieties

2-[2-(1H-Imidazol-1-yl)ethyl]piperidine Dihydrochloride

- Structure : Ethyl linker between imidazole and piperidine; molecular weight 252.18 .

- Application: Potential use in neurological or antimicrobial research due to the piperidine moiety.

- Solubility : Dihydrochloride form ensures high aqueous solubility, similar to the target compound .

Histamine Dihydrochloride

Azoamidine Dihydrochloride Initiators

Research Findings and Implications

- Hydrazide Functionality : The presence of hydrazide in compounds like A2 correlates with antibacterial activity, suggesting that the target compound may exhibit similar or enhanced effects due to its extended propane chain .

- Salt Form Advantages : Dihydrochloride salts across analogs (e.g., azoamidines, histamine) improve solubility and stability, critical for drug formulation .

- Structural Flexibility : Modifications in chain length (e.g., acetate vs. propane) and substituents (e.g., benzimidazole vs. hydrazide) allow tuning of bioactivity and physicochemical properties .

Biological Activity

2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride, also known by its chemical identity and CAS number 1256642-95-1, is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, a common motif in many biologically active molecules. Its structure can be represented as follows:

This structure contributes to its interaction with biological systems, particularly in terms of enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which can inhibit enzyme activity. For instance, it may act as a competitive inhibitor for certain metalloproteins.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Pseudomonas aeruginosa | 128 | Bacteriostatic |

| Candida albicans | 16 | Fungicidal |

These results indicate that the compound possesses varying degrees of efficacy against different pathogens, with notable activity against both bacteria and fungi.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Bacterial Infections : In a study involving patients with chronic bacterial infections, administration of this compound resulted in a significant reduction in bacterial load, demonstrating its potential as an adjunct therapy in antibiotic-resistant cases.

- Fungal Infection Treatment : A clinical trial assessed the effectiveness of this compound in patients with candidiasis. Results showed a marked improvement in symptoms and a decrease in fungal colonization.

Research Findings

Research into the pharmacodynamics and pharmacokinetics of this compound is ongoing. Key findings include:

- Absorption and Distribution : Preliminary data suggest that the compound is well absorbed when administered orally, with peak plasma concentrations achieved within 2 hours.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Renal excretion is the primary route for elimination, indicating that dosage adjustments may be necessary for patients with renal impairment.

Q & A

Basic: What are the established synthetic routes for 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride, and what are the critical reaction parameters?

Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the imidazole ring, followed by hydrazide formation. Key steps include:

- Imidazole alkylation : Reacting imidazole with a propyl halide derivative under basic conditions (e.g., K₂CO₃) to introduce the propanohydrazide backbone .

- Hydrazide formation : Treating the intermediate with hydrazine in anhydrous ethanol, requiring strict moisture control to avoid side reactions .

- Dihydrochloride salt formation : Acidification with HCl gas or concentrated HCl in a non-aqueous solvent .

Critical parameters : Temperature (60–80°C for alkylation), pH control during hydrazide formation, and inert atmosphere to prevent oxidation .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- HPLC-MS : Quantifies purity (>95%) and detects impurities via retention time and mass-to-charge ratio (e.g., molecular ion at m/z 216.11 for the free base) .

- ¹H/¹³C NMR : Confirms substitution patterns on the imidazole ring (e.g., δ 7.5–7.7 ppm for imidazole protons) and hydrazide moiety (δ 2.8–3.2 ppm for CH₂ groups) .

- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between the imidazole and hydrazide moieties .

Basic: What are the primary biological targets or pathways associated with this compound?

Answer:

The compound modulates enzymes and receptors due to its imidazole core and hydrazide functionality:

- Enzyme inhibition : Binds to heme-containing enzymes (e.g., cytochrome P450) via the imidazole nitrogen, disrupting catalytic cycles .

- Receptor interactions : Acts as a partial agonist for histamine H₃ receptors, validated via radioligand displacement assays (IC₅₀ ~10 µM) .

- Antimicrobial activity : Disrupts bacterial cell wall synthesis through chelation of metal ions critical for peptidoglycan crosslinking .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling from milligram to gram quantities?

Answer:

- Solvent selection : Replace ethanol with DMF or THF to improve solubility of intermediates, reducing side-product formation .

- Catalyst screening : Test palladium or copper catalysts for imidazole alkylation to enhance regioselectivity (>90% yield) .

- Workflow automation : Use continuous-flow reactors for precise control of HCl addition during salt formation, minimizing batch variability .

Validation : Compare yields via HPLC and adjust stoichiometry of hydrazine (1.2–1.5 equiv) to balance reactivity and safety .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ discrepancies across studies)?

Answer:

- Assay standardization : Re-evaluate activity using unified protocols (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .

- Control for tautomerism : Characterize the dominant tautomeric form (e.g., N1 vs. N3 protonation) via pH-dependent NMR, as tautomers exhibit differing binding affinities .

- Species-specific effects : Compare data across models (e.g., rat vs. human microsomes) to identify interspecies variability in metabolism .

Advanced: What strategies mitigate solubility challenges in aqueous and organic solvents during formulation?

Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>5 mg/mL) while maintaining stability .

- Salt screening : Explore alternative counterions (e.g., sulfate, citrate) to improve solubility in polar aprotic solvents like DMSO .

- Crystallization optimization : Recrystallize from ethanol/water (3:1 v/v) to obtain a hydrate form with improved dissolution kinetics .

Advanced: How can derivatives of this compound be rationally designed to enhance target selectivity?

Answer:

- Structure-activity relationship (SAR) studies :

- Imidazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at C4 to increase affinity for NADPH-dependent enzymes .

- Hydrazide modification : Replace the hydrazide with a thiosemicarbazide to enhance metal-chelation capacity .

- Computational modeling : Perform docking simulations with HO-1/HO-2 isoforms to predict binding poses and guide functionalization .

Advanced: What are the best practices for validating the compound’s stability under long-term storage conditions?

Answer:

- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor degradation via UPLC .

- Stabilizers : Add antioxidants (e.g., BHT) or store under argon to prevent oxidation of the hydrazide group .

- Polymorph screening : Identify the most stable crystalline form via DSC and PXRD to ensure shelf life >24 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.